![molecular formula C19H18Cl2N4O3S B4940162 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea](/img/structure/B4940162.png)
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a thiadiazole ring, a dichlorophenoxy group, and a methoxyphenyl group
Métodos De Preparación
The synthesis of 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenol derivative reacts with an appropriate electrophile.
Introduction of the Propyl Linker: The propyl linker is added through an alkylation reaction, connecting the dichlorophenoxy group to the thiadiazole ring.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles replace the chlorine atoms.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea: This compound has a similar structure but with a dichlorophenyl group instead of a methoxyphenyl group, which may alter its chemical and biological properties.
3-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)urea: This compound has a similar thiadiazole and dichlorophenoxy structure but with variations in the urea moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O3S/c1-27-16-6-3-2-5-14(16)22-18(26)23-19-25-24-17(29-19)7-4-10-28-15-9-8-12(20)11-13(15)21/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZIJSXCNIEABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)


![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)
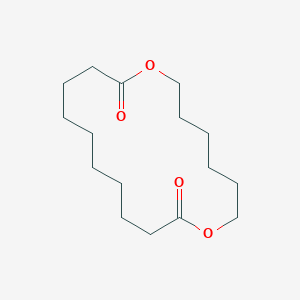
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)
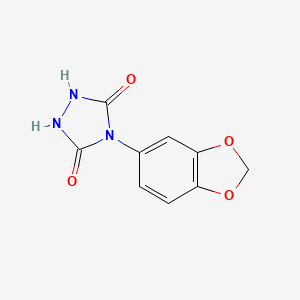

![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)
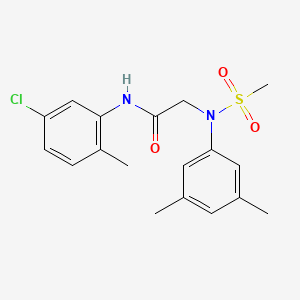
![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)
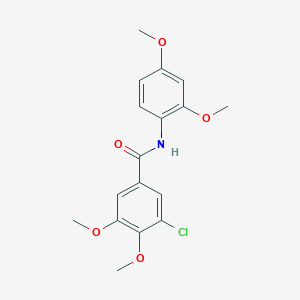
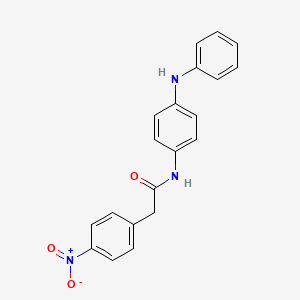
![4-[(3,4-Dimethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B4940187.png)
